molecular formula C12H17ClN2O2 B2959853 Tert-butyl N-[(2-amino-3-chlorophenyl)methyl]carbamate CAS No. 2355827-08-4

Tert-butyl N-[(2-amino-3-chlorophenyl)methyl]carbamate

Cat. No.: B2959853
CAS No.: 2355827-08-4
M. Wt: 256.73
InChI Key: BHNIKXZNBMEXDY-UHFFFAOYSA-N
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Description

Tert-butyl N-[(2-amino-3-chlorophenyl)methyl]carbamate is a chemical compound with the molecular formula C12H17ClN2O2. It is commonly used in organic synthesis and has applications in various fields such as chemistry, biology, and medicine. The compound is known for its stability and reactivity, making it a valuable intermediate in the synthesis of more complex molecules .

Mechanism of Action

Target of Action

Tert-butyl N-[(2-amino-3-chlorophenyl)methyl]carbamate is a complex organic compoundCarbamates, in general, are known to interact with various enzymes and receptors in the body .

Mode of Action

Carbamates are known to work by inhibiting the action of enzymes, which can lead to various biochemical changes . The specific interaction of this compound with its targets would depend on the structure and properties of the compound and the target.

Biochemical Pathways

Carbamates are known to affect various biochemical pathways, depending on their specific targets . The downstream effects would depend on the specific pathways affected.

Pharmacokinetics

For instance, tert-butanol, a related compound, is known to be rapidly absorbed if inhaled or ingested .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl N-[(2-amino-3-chlorophenyl)methyl]carbamate typically involves the reaction of tert-butyl carbamate with 2-amino-3-chlorobenzyl chloride. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate to neutralize the hydrochloric acid formed during the reaction. The reaction is usually performed in an organic solvent like dichloromethane or tetrahydrofuran at room temperature .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The product is then purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl N-[(2-amino-3-chlorophenyl)methyl]carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Tert-butyl N-[(2-amino-3-chlorophenyl)methyl]carbamate has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme inhibitors and protein interactions.

    Medicine: Investigated for its potential use in drug development, particularly as a precursor for pharmaceuticals.

    Industry: Utilized in the production of agrochemicals and specialty chemicals.

Comparison with Similar Compounds

Similar Compounds

  • Tert-butyl carbamate
  • N-Boc-ethylenediamine
  • 2-(Boc-amino)ethanethiol
  • Methyl carbamate
  • Phenyl carbamate

Uniqueness

Tert-butyl N-[(2-amino-3-chlorophenyl)methyl]carbamate is unique due to its specific substitution pattern, which imparts distinct reactivity and stability. The presence of both amino and chloro groups allows for diverse chemical modifications, making it a versatile intermediate in organic synthesis .

Properties

IUPAC Name

tert-butyl N-[(2-amino-3-chlorophenyl)methyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17ClN2O2/c1-12(2,3)17-11(16)15-7-8-5-4-6-9(13)10(8)14/h4-6H,7,14H2,1-3H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHNIKXZNBMEXDY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC1=C(C(=CC=C1)Cl)N
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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